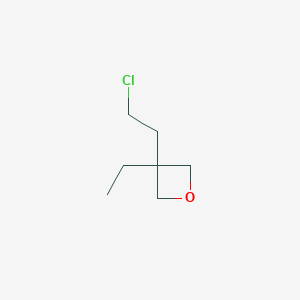
3-(2-Chloroethyl)-3-ethyloxetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloroethyl)-3-ethyloxetane: is an organic compound characterized by an oxetane ring substituted with a 2-chloroethyl group and an ethyl group. Oxetanes are four-membered cyclic ethers, and their unique ring strain makes them interesting subjects in organic chemistry. The presence of the 2-chloroethyl group adds to the compound’s reactivity, making it useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroethyl)-3-ethyloxetane typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethyloxetan-3-ol with thionyl chloride (SOCl₂) to introduce the chloroethyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 3-(2-Chloroethyl)-3-ethyloxetane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group, yielding 3-ethyloxetane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Major Products:
Nucleophilic Substitution: Products include azidoethyl oxetane, thioethyl oxetane, and alkoxyethyl oxetane.
Oxidation: Products include oxetane carboxylic acids and ketones.
Reduction: The major product is 3-ethyloxetane.
科学研究应用
Chemistry: 3-(2-Chloroethyl)-3-ethyloxetane is used as a building block in organic synthesis
Biology: In biological research, oxetane derivatives are studied for their potential as enzyme inhibitors and bioactive compounds. The unique ring structure of oxetanes can interact with biological targets in ways that other cyclic ethers cannot.
Medicine: Oxetane-containing compounds are explored for their potential therapeutic applications. They are investigated as potential drugs for treating diseases such as cancer and bacterial infections due to their ability to interfere with biological pathways.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity allows for the creation of cross-linked polymer networks, enhancing the mechanical properties of materials.
作用机制
The mechanism of action of 3-(2-Chloroethyl)-3-ethyloxetane involves its ability to undergo nucleophilic substitution reactions. The chloroethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity can be harnessed to modify biological molecules or create new chemical entities.
Molecular Targets and Pathways: In biological systems, oxetane derivatives can target enzymes and proteins, inhibiting their activity. The exact molecular targets depend on the specific structure of the oxetane derivative and the biological context in which it is used.
相似化合物的比较
3-(2-Chloroethyl)oxetane: Lacks the ethyl group, making it less sterically hindered and potentially more reactive.
3-Ethyloxetane: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloroethyl ethyl ether: Similar in structure but lacks the ring strain of the oxetane, resulting in different reactivity.
Uniqueness: 3-(2-Chloroethyl)-3-ethyloxetane is unique due to the combination of the oxetane ring and the chloroethyl group. This combination provides a balance of ring strain and reactivity, making it a versatile compound in both synthetic and biological applications.
属性
分子式 |
C7H13ClO |
|---|---|
分子量 |
148.63 g/mol |
IUPAC 名称 |
3-(2-chloroethyl)-3-ethyloxetane |
InChI |
InChI=1S/C7H13ClO/c1-2-7(3-4-8)5-9-6-7/h2-6H2,1H3 |
InChI 键 |
JXXSHCDQDCNRTQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COC1)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)
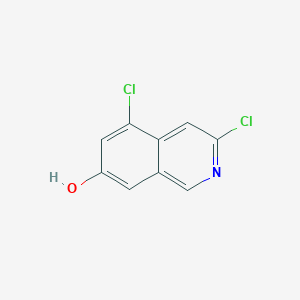
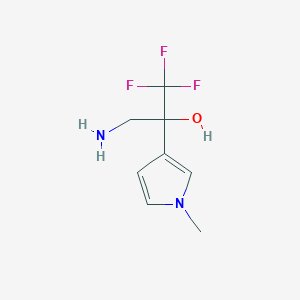
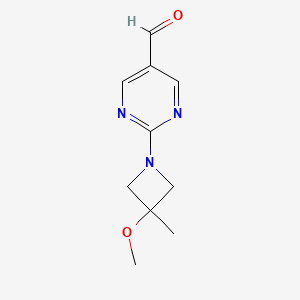

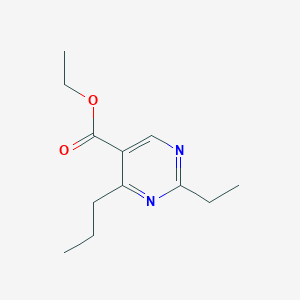
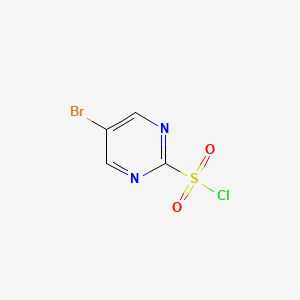


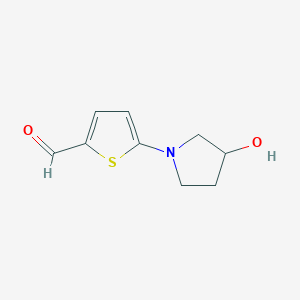
![2-[2-(Bromomethyl)butyl]furan](/img/structure/B13162617.png)
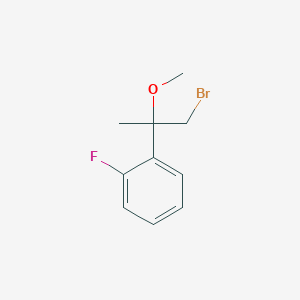
![Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13162624.png)
